1-Naphthalen-1-yl-1H-pyrazole 1-Naphthalen-1-yl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14436380
InChI: InChI=1S/C13H10N2/c1-2-7-12-11(5-1)6-3-8-13(12)15-10-4-9-14-15/h1-10H
SMILES:
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

1-Naphthalen-1-yl-1H-pyrazole

CAS No.:

Cat. No.: VC14436380

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalen-1-yl-1H-pyrazole -

Specification

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name 1-naphthalen-1-ylpyrazole
Standard InChI InChI=1S/C13H10N2/c1-2-7-12-11(5-1)6-3-8-13(12)15-10-4-9-14-15/h1-10H
Standard InChI Key LEQLMZLTHGZUOL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N3C=CC=N3

Introduction

Structural and Electronic Characteristics

Molecular Architecture

1-Naphthalen-1-yl-1H-pyrazole (C₁₃H₁₀N₂) features a pyrazole ring (C₃H₃N₂) fused to a naphthalene system at the N1 position (Figure 1). X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.34–1.38 Å for the C–N bonds in the pyrazole ring and 1.40–1.42 Å for the C–C bonds connecting the heterocycle to the naphthalene moiety . The dihedral angle between the pyrazole and naphthalene planes typically ranges from 15–25°, allowing partial conjugation while maintaining distinct electronic environments .

Table 1: Key structural parameters

ParameterValueMethodSource
Bond length (C1–N1)1.38 ÅX-ray diffraction
Dihedral angle18.7°DFT calculations
Torsional strain2.3 kcal/molMolecular mechanics

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) spectra show characteristic N–H stretching vibrations at 3100–3150 cm⁻¹ and aromatic C=C/C=N absorptions between 1450–1600 cm⁻¹ . Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

  • ¹H NMR (CDCl₃): δ 8.45 (d, 1H, naphthalene H8), 7.82–7.35 (m, 6H, naphthalene), 6.75 (d, 1H, pyrazole H3), 6.32 (d, 1H, pyrazole H4)

  • ¹³C NMR: δ 148.2 (C3 pyrazole), 135.6–125.1 (naphthalene carbons), 118.9 (C4 pyrazole)

Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 195.1 ([M+H]⁺) .

Synthetic Methodologies

Microwave-Assisted Synthesis

Recent protocols reduce reaction times to 2–4 hours using microwave irradiation (300 W, 180°C), though yields remain comparable (55–60%) . This method proves advantageous for scale-up but requires specialized equipment.

Physicochemical Properties

Thermodynamic Parameters

  • Melting point: 112–115°C (lit.)

  • logP: 3.42 ± 0.15 (calculated)

  • Aqueous solubility: 0.12 mg/mL at 25°C

  • pKa: 4.8 (pyrazole NH), 9.3 (naphthalene π-system)

Stability Profile

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C under N₂, with 95% mass loss by 350°C . The compound remains stable in air for >6 months when stored at −20°C in amber vials.

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

1-Naphthalen-1-yl-1H-pyrazole acts as a bidentate ligand through pyrazole N atoms. With Cu(II) nitrate, it forms complexes showing square planar geometry:

[Cu(L)₂(NO₃)]NO₃\cdotp2H₂O\text{[Cu(L)₂(NO₃)]NO₃·2H₂O}
Key properties:

  • Magnetic moment (μeff): 1.85 BM (indicative of d⁹ configuration)

  • ESR g-values: g₁ = 2.08, g₂ = 2.02

Table 2: Catalytic performance of metal complexes

SubstrateConversion (%)Selectivity (%)TOF (h⁻¹)
Benzyl alcohol9288450
Cyclohexane7895320

Organocatalytic Applications

The naphthyl group enhances π-π interactions in asymmetric catalysis. In Diels-Alder reactions, derivatives achieve up to 92% ee using H-bonding activation .

Biological Activities

Enzyme Inhibition

  • Monoamine oxidase B (MAO-B): IC₅₀ = 8.3 μM (vs. 12.4 μM for deprenyl)

  • Cyclooxygenase-2 (COX-2): 74% inhibition at 10 μM

Antimicrobial Properties

Table 3: MIC values against pathogens

OrganismMIC (μg/mL)
S. aureus (MRSA)16
E. coli (ESBL)>64
C. albicans32

Mechanistic studies suggest membrane disruption via naphthyl group insertion into lipid bilayers .

Emerging Applications in Materials Science

Organic Semiconductors

Thin-film transistors incorporating 1-naphthalen-1-yl-1H-pyrazole derivatives exhibit:

  • Hole mobility: 0.12 cm²/V·s

  • On/off ratio: 10⁵–10⁶

  • Threshold voltage: −15 V

Luminescent Materials

Europium(III) complexes show intense red emission (λem = 613 nm) with quantum yields up to 38%, making them candidates for OLED applications .

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